Urea N-15: A Technical Guide for Researchers
Urea N-15: A Technical Guide for Researchers
Introduction
Urea N-15 is a stable, non-radioactive, isotopically labeled form of urea where one or both of the nitrogen atoms are the heavy isotope ¹⁵N, as opposed to the more common ¹⁴N. This labeling makes Urea N-15 an invaluable tracer for researchers, scientists, and drug development professionals. Its primary application lies in metabolic studies, particularly in tracking nitrogen metabolism, protein turnover, and urea kinetics in biological systems.[1][2] The use of stable isotopes like ¹⁵N provides a safe and effective method for in vivo studies in humans, including clinical research in fields such as nephrology.[1]
Chemical Structure and Properties
Urea N-15 shares the same fundamental chemical structure as unlabeled urea, consisting of a carbonyl group flanked by two amino groups. The chemical formula for urea doubly labeled with ¹⁵N is CO(¹⁵NH₂)₂.[3] In its solid crystalline state, the urea molecule is planar.
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Chemical Formula : H₂¹⁵NCO¹⁵NH₂
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SMILES String : [15NH2]C([15NH2])=O
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InChI Key : XSQUKJJJFZCRTK-SUEIGJEOSA-N
The key difference lies in the atomic mass of the nitrogen atoms, which allows it to be distinguished from endogenous urea by mass spectrometry.
Quantitative Data
The physical and chemical properties of Urea-¹⁵N₂ are summarized below. These values are essential for experimental design and analysis.
| Property | Value | References |
| Molecular Weight | 62.04 g/mol | |
| Appearance | Crystalline powder / Colorless solid | |
| Melting Point | 132-135 °C | |
| Density | 1.335 g/cm³ | |
| Water Solubility | 54.5 g / 100 cm³ (at 25 °C) | |
| Isotopic Purity | Available from 5% to >99 atom % ¹⁵N | |
| Chemical Purity | ≥96% to 99% | |
| CAS Number | 2067-80-3 |
Applications in Research and Development
Urea N-15 is a versatile tool used across various scientific disciplines:
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Metabolic Research : It is widely used to study whole-body protein turnover, amino acid metabolism, and the urea cycle. Researchers can measure the rate of urea synthesis and breakdown, providing insights into nitrogen balance in healthy and diseased states.
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Clinical Nephrology : In patients with chronic renal failure, ¹⁵N-urea is used to investigate nitrogen metabolism and urea kinetics, helping to assess the efficacy of dietary interventions.
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Agricultural Science : In agriculture, ¹⁵N-labeled urea serves as a tracer to quantify fertilizer nitrogen uptake efficiency by crops, as well as to study nitrogen loss through denitrification and leaching in different soil types.
Experimental Protocols: Quantification of Urea N-15 in Biological Samples
A prevalent method for the precise quantification of ¹⁵N enrichment in urea from biological samples (e.g., plasma, urine) is Gas Chromatography-Mass Spectrometry (GC-MS). This requires derivatization to make the urea volatile for gas chromatography.
Methodology: GC-MS Analysis with Derivatization
This protocol outlines the key steps for determining ¹⁵N-urea enrichment.
1. Sample Preparation:
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Collect plasma or urine samples from the subject after administration of ¹⁵N-urea.
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For samples containing high concentrations of ammonia (NH₄⁺), which can interfere with the analysis, a preliminary removal step is recommended. This can be achieved using cation exchange chromatography.
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Thaw frozen samples and vortex thoroughly before processing.
2. Derivatization of Urea:
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The goal of derivatization is to create a volatile and thermally stable urea derivative suitable for GC-MS analysis.
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Trifluoroacetic Anhydride (TFA) Method :
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Pipette a small volume of the biological sample (e.g., 10-50 µL of plasma or urine) into a reaction vial.
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Lyophilize the sample to dryness.
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Add a solution of trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., ethyl acetate).
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Seal the vial and heat at a controlled temperature (e.g., 70-100°C) for a specified time (e.g., 1-2 hours) to form the TFA-urea derivative.
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After cooling, evaporate the solvent under a stream of nitrogen gas.
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Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS system.
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Alternative Derivatizing Agents : Other agents like tert-butyldimethylsilyl (TBDMS) or dimethylaminomethylene can also be used depending on the specific analytical requirements and available instrumentation.
3. GC-MS Analysis:
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Instrumentation : Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).
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Gas Chromatography :
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Column : Use a capillary column appropriate for separating the derivatized urea (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).
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Injection : Inject a small volume (e.g., 1-2 µL) of the reconstituted sample into the GC inlet.
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Temperature Program : Implement a temperature gradient to ensure the separation of the urea derivative from other sample components. An example program might start at 80°C, hold for 1 minute, then ramp up to 250°C at a rate of 20°C/min.
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Mass Spectrometry :
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Ionization : Use Electron Impact (EI) ionization.
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Detection Mode : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity.
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Ions to Monitor : Monitor the ion fragments corresponding to unlabeled ([¹⁴N₂]-urea), singly labeled ([¹⁴N¹⁵N]-urea), and doubly labeled ([¹⁵N₂]-urea) derivatives. The specific m/z values will depend on the derivatizing agent used.
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4. Data Analysis and Interpretation:
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Identify the peak corresponding to the urea derivative based on its retention time.
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Measure the peak areas for the monitored ions (m/z for unlabeled and labeled urea).
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Calculate the isotopic enrichment (Atom % Excess) from the ratio of the labeled to unlabeled ion intensities, after correcting for the natural abundance of ¹⁵N.
Visualizations
// Workflow Connections {start, cation_exchange} -> deriv; deriv -> heat -> dry -> gcms; sim -> integrate;
// Diagram Specifications graph [size="7.6, 5", dpi=72]; } .dot Workflow for ¹⁵N-Urea Quantification by GC-MS.
